4-Bromo-6-methoxypicolinonitrile
Overview
Description
4-Bromo-6-methoxypicolinonitrile is an organic compound with the molecular formula C7H5BrN2O It is a derivative of picolinonitrile, featuring a bromine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxypicolinonitrile typically involves the bromination of 6-methoxypicolinonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 4-position of the pyridine ring. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxypicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted picolinonitriles.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Bromo-6-methoxypicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxypicolinonitrile depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methoxypicolinonitrile: Similar structure but with the bromine and methoxy groups at different positions.
4-Chloro-6-methoxypicolinonitrile: Similar structure with a chlorine atom instead of bromine.
4-Bromo-6-ethoxypicolinonitrile: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
4-Bromo-6-methoxypicolinonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of both bromine and methoxy groups on the pyridine ring provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-6-methoxypyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-7-3-5(8)2-6(4-9)10-7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSFODZYNGNTIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268836 | |
Record name | 2-Pyridinecarbonitrile, 4-bromo-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807164-93-7 | |
Record name | 2-Pyridinecarbonitrile, 4-bromo-6-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807164-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarbonitrile, 4-bromo-6-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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